molecular formula C11H17ClN2O B8282859 [2-(2-Aminomethyl-5-chloro-phenoxy)-ethyl]-dimethyl-amine

[2-(2-Aminomethyl-5-chloro-phenoxy)-ethyl]-dimethyl-amine

Cat. No. B8282859
M. Wt: 228.72 g/mol
InChI Key: RPXIRUDMMDHDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling followed by reduction of 4-chloro-2-fluoro-benzonitrile and 2-dimethylamino-ethanol analogously to the preparation of Intermediate 113.1. colorless oil; ES-MS: M+=229.2; HPLC: AtRet=1.18 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][OH:15]>>[NH2:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][C:4]=1[O:15][CH2:14][CH2:13][N:12]([CH3:16])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AtRet=1.18 min.
Duration
1.18 min

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(OCCN(C)C)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.